molecular formula C23H18ClN3O3 B2530806 2-amino-N-(2-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903282-71-3

2-amino-N-(2-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No. B2530806
CAS RN: 903282-71-3
M. Wt: 419.87
InChI Key: WNWOPUKYNVTGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(2-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, also known as GW 841819X, is a synthetic compound that belongs to the class of indolizine carboxamides. It is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), which is mainly found in the central nervous system. The CB1 receptor plays a crucial role in the regulation of various physiological processes, including appetite, pain, mood, and memory. Therefore, GW 841819X has potential applications in the treatment of various disorders, such as obesity, pain, and addiction.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of related heterocyclic compounds. For instance, Hassan et al. (2014) synthesized a range of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the methodology for creating compounds with potential cytotoxic activities against specific cell lines Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014. Similarly, novel synthesis techniques have been developed for isoxazoline indolizine amides, indicating their potential application in addressing tropical diseases Yong-Kang Zhang et al., 2014.

Biological Activities

Compounds with structural similarities have been evaluated for various biological activities. A study on novel arylazothiazole disperse dyes containing selenium explored their antioxidant, antitumor, and antimicrobial activities, suggesting the versatility of these frameworks in biomedical applications M. Khalifa et al., 2015. Another research effort synthesized substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, revealing their potent in vitro activities against tuberculosis, cancer, inflammation, and bacteria, highlighting the therapeutic potential of these compounds G. Mahanthesha et al., 2022.

properties

IUPAC Name

2-amino-N-(2-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-30-15-8-6-7-14(13-15)22(28)21-20(25)19(18-11-4-5-12-27(18)21)23(29)26-17-10-3-2-9-16(17)24/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWOPUKYNVTGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

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